molecular formula C12H9ClN2O4 B3902929 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3902929
M. Wt: 280.66 g/mol
InChI Key: DKRSKBZKYFXSGQ-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CHBP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has attracted the attention of researchers due to its unique chemical structure and promising biological activities.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its biological activities through the modulation of various signaling pathways. For example, 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. For example, 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. Furthermore, 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its simple and efficient synthesis method. 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively stable and can be easily stored for extended periods. However, one of the limitations of 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, which can make it challenging to design experiments to test its biological activities.

Future Directions

There are several future directions for research on 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is to further elucidate the mechanism of action of 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. This will help to better understand the biological activities of 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione and design more effective experiments to test its therapeutic potential. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo. This will help to determine the optimal dosage and administration route for 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Finally, further studies are needed to evaluate the safety and efficacy of 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in preclinical and clinical settings.
Conclusion:
In conclusion, 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has attracted the attention of researchers due to its unique chemical structure and promising biological activities. 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Despite the limitations of 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, such as its poor solubility in water and the incomplete understanding of its mechanism of action, the potential therapeutic applications of 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione make it a promising compound for future research.

Scientific Research Applications

5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. 5-(5-chloro-2-hydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.

properties

IUPAC Name

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-15-11(18)8(10(17)14-12(15)19)5-6-4-7(13)2-3-9(6)16/h2-5,16H,1H3,(H,14,17,19)/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRSKBZKYFXSGQ-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)O)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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